Product packaging for Silver carbonate(Cat. No.:CAS No. 16920-45-9)

Silver carbonate

Cat. No.: B096657
CAS No.: 16920-45-9
M. Wt: 275.745 g/mol
InChI Key: KQTXIZHBFFWWFW-UHFFFAOYSA-L
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Description

Silver carbonate, with the chemical formula Ag₂CO₃, is an inorganic compound appearing as a pale yellow, odorless solid that is light-sensitive and sparingly soluble in water . Its primary research value lies in its dual functionality as a versatile reagent in organic synthesis, serving as both a mild oxidizing agent and a base . A key application is in Fétizon's reagent , where this compound is supported on celite, used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones under mild, neutral conditions . It also acts as a fundamental reagent in classic reactions such as the Koenigs-Knorr reaction for synthesizing glycosides and as a base in the Wittig reaction for olefination . The mechanism of action in oxidations, such as with Fétizon's reagent, is believed to involve the chemisorption of the alcohol onto the reagent surface, where silver ions facilitate the single-electron oxidation of the alcoholic oxygen and the alpha-hydrogen . Beyond oxidation, this compound is valuable in cross-coupling and cyclization reactions due to its superior alkynophilicity. It activates terminal alkynes by forming silver acetylide intermediates, enabling the synthesis of various heterocycles like furans, pyrroles, and imidazopyridines . Furthermore, it functions as an effective oxidant in palladium-catalyzed C-H activations, participating in the catalytic cycle . In industrial research, this compound is used for the production of high-purity silver powder for microelectronics . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ag2CO3<br>CAg2O3 B096657 Silver carbonate CAS No. 16920-45-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disilver;carbonate
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InChI

InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
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InChI Key

KQTXIZHBFFWWFW-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ag+].[Ag+]
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Molecular Formula

Ag2CO3, CAg2O3
Record name SILVER CARBONATE
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DSSTOX Substance ID

DTXSID9042384
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Molecular Weight

275.745 g/mol
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Physical Description

Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999), Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS]
Record name SILVER CARBONATE
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Density

6.1 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name SILVER CARBONATE
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CAS No.

534-16-7, 16920-45-9
Record name SILVER CARBONATE
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Scientific Research Applications

Catalytic Applications

1.1 Organic Synthesis

Silver carbonate is widely utilized as a catalyst in organic reactions due to its ability to facilitate transformations involving alkynes and alcohols. It serves as an oxidant in palladium-catalyzed C–H activations and plays a critical role in several organic transformations, including:

  • Fetizon's Reaction : Here, this compound acts as a reagent to oxidize primary and secondary alcohols into aldehydes and ketones .
  • Wittig Reactions : It functions as a base, aiding in the conversion of alkyl bromides to alcohols .

Recent studies have highlighted its effectiveness in various organic transformations, such as cyclizations and cross-couplings, where it acts both as an external base and oxidant .

Table 1: Key Organic Transformations Using this compound

Reaction TypeDescriptionReference
Fetizon's ReactionOxidation of alcohols to aldehydes/ketones
Wittig ReactionConversion of alkyl bromides to alcohols
C–H ActivationOxidative cross-coupling of terminal alkynes
CyclizationFormation of heteroaromatic compounds

Environmental Applications

2.1 Photocatalysis

This compound has emerged as a promising photocatalyst for environmental remediation. Research indicates that it can effectively degrade organic pollutants under visible light irradiation. For instance, studies have shown that this compound can decompose dyes like methyl orange and rhodamine B within minutes, demonstrating its potential for wastewater treatment .

  • Performance Metrics : In one study, after six cycles of use, the degradation efficiency of methyl orange remained at 87% after 30 minutes .

Table 2: Photocatalytic Performance of this compound

PollutantDegradation Time (min)Efficiency After 6 Cycles (%)Reference
Methyl Orange<1587
Rhodamine B<15Not specified

Biomedical Applications

3.1 Antibacterial Properties

Recent studies have explored the therapeutic potential of this compound nanostructures in promoting wound healing and exhibiting antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas chengduensis . The biocompatibility of these nanoparticles has been assessed through hemolysis assays, indicating their suitability for medical applications.

  • Mechanism of Action : The antibacterial effect is attributed to the release of silver ions, which disrupt bacterial cell membranes and inhibit growth.

Table 3: Antibacterial Efficacy of this compound Nanostructures

BacteriaActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Pseudomonas chengduensisSignificant inhibition

Industrial Applications

This compound is also relevant in the electronics industry, where it is used to produce pure silver powder for microelectronics manufacturing . Additionally, it plays a role in the synthesis of explosive compounds like silver nitride when treated with ammonia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver Oxide (Ag₂O)

  • Preparation : Silver carbonate decomposes thermally to Ag₂O at 100–140°C .
  • Properties: Ag₂O is a black solid with a higher thermal stability (decomposes at ≥280°C) . Unlike Ag₂CO₃, it is insoluble in ethanol but reacts with acids to form salts.
  • Applications : Primarily used in silver-oxide batteries and as a mild oxidizing agent. Unlike Ag₂CO₃, it lacks utility in organic synthesis as a base or oxidant .

Silver Chloride (AgCl)

  • Preparation: Formed by precipitating AgNO₃ with NaCl.
  • Properties : Highly insoluble in water (0.002 g/L at 25°C) and stable under light exposure . In contrast, Ag₂CO₃ is light-sensitive and decomposes under UV radiation .
  • Applications : AgCl is pivotal in photography and antimicrobial coatings, whereas Ag₂CO₃ is preferred in catalysis and oxidative transformations .

Silver Chromate (Ag₂CrO₄)

  • Preparation: Synthesized by reacting AgNO₃ with potassium chromate (K₂CrO₄).
  • Properties : Bright red-brown crystals with a solubility of 0.027 g/L in water, slightly lower than Ag₂CO₃ .
  • Applications: Used as an indicator in precipitation titrations.

Lithium Carbonate (Li₂CO₃)

  • Preparation : Extracted from lithium-rich brines or ores .
  • Properties : A white powder with high solubility in water (13.3 g/L at 25°C), contrasting sharply with Ag₂CO₃ .
  • Applications: A key pharmaceutical for bipolar disorder treatment.

Silver Bicarbonate (AgHCO₃)

  • Preparation: Formed by reacting AgNO₃ with sodium bicarbonate (NaHCO₃).
  • Properties : Solubility in water (0.15 g/L) is higher than Ag₂CO₃ due to the smaller bicarbonate anion .
  • Applications: Limited to niche laboratory uses, lacking the broad synthetic utility of Ag₂CO₃ .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility (g/L, 25°C) Melting Point (°C) Key Reactivity
Ag₂CO₃ 275.75 0.032 210 Soluble in HNO₃, NH₃; decomposes to Ag₂O at 100–140°C
Ag₂O 231.74 0.025 280 (decomposes) Reacts with H₂ to form Ag; insoluble in ethanol
AgCl 143.32 0.002 455 Insoluble in water; photosensitive
Li₂CO₃ 73.89 13.3 720 Reacts with acids to release CO₂; no catalytic applications

Research Findings and Mechanistic Insights

  • Ag₂CO₃ in Oxidation Reactions : Fetizon’s reagent (Ag₂CO₃/celite) achieves 94% yield in oxidizing lactols to lactones during enantioselective synthesis .
  • Catalytic Cross-Coupling : Ag₂CO₃ mediates C–H/P–H cross-coupling via silver acetylide intermediates, enabling alkynyl(diaryl)phosphine oxide synthesis .
  • Thermal Stability : Ag₂CO₃ decomposes to Ag₂O at 100–140°C, a property exploited in producing conductive silver pastes .

Preparation Methods

Reaction Sequence and Conditions

  • Silver Oxide Formation :
    Industrial-grade AgNO₃ (1,000 g) is dissolved in deionized water (1,050–1,100 mL). A 10% NaOH solution (2,150–2,200 mL) precipitates Ag₂O:
    2AgNO3+2NaOHAg2O+2NaNO3+H2O2\text{AgNO}_3 + 2\text{NaOH} \rightarrow \text{Ag}_2\text{O} + 2\text{NaNO}_3 + \text{H}_2\text{O}
    The precipitate is washed twice with deionized water (550–600 mL).

  • Acidic Dissolution and Impurity Removal :
    Ag₂O is dissolved in 65–68% HNO₃ (700–800 g) at pH 3.5–4.5. A proprietary complexing agent (300–350 g) containing Sodium Dimercapto Sulfonate, dimercaprol, and thiocarbamide (molar ratio 1:0.2–0.3:0.6–0.7) precipitates Fe, Pb, Cu, and Zn ions.

  • Carbonate Precipitation :
    The purified Ag⁺ solution reacts with saturated NaHCO₃ (7,000–8,000 g) at pH 7.1–7.3. Acetone washing (65–80 mL) removes organic residues, yielding 745–790 g Ag₂CO₃ (91.8–97.3% yield).

Critical Parameters

ParameterRangeImpact on Purity
HNO₃ Concentration65–68%Minimizes Ag²⁺ hydrolysis
Complexing Agent30–35% of AgNO₃ massRemoves 99.8% metal impurities
Washing Solvent99.5% acetoneReduces organic contaminants

This method reduces energy consumption by 40% compared to conventional routes and eliminates hazardous byproducts.

In-Situ Synthesis of Silver Silicate/Carbonate Composites

A one-step precipitation method produces amorphous AgSiO/Ag₂CO₃ nanoparticles for enhanced photocatalytic activity:

Procedure

  • Precursor Mixing :
    Na₂SiO₃·9H₂O (0.1 M, 40 mL) and NaHCO₃ (0.1 M, 20 mL) are stirred for 5 min.

  • AgNO₃ Addition :
    0.2 M AgNO₃ (40 mL) is added dropwise under stirring for 1 h.

  • Product Isolation :
    The precipitate is washed with ethanol and dried at 25°C.

Composite Composition and Performance

Molar Ratio (SiO₃²⁻:CO₃²⁻)Bandgap (eV)Photodegradation Efficiency (RhB, 120 min)
2:12.1592%
6:12.4578%

The 2:1 ratio exhibits optimal charge separation, with a 3.2-fold increase in reaction rate compared to pure Ag₂CO₃.

Sulfate-Modified Ag₂CO₃ for Enhanced Stability

Incorporating SO₄²⁻ into the Ag₂CO₃ lattice via co-precipitation improves photostability by 58%:

Synthesis Protocol

  • Solution Preparation :
    0.1 M AgNO₃ (50 mL) is mixed with 0.1 M Na₂CO₃ (50 mL) and 0.01 M Na₂SO₄ (10 mL).

  • Aging and Drying :
    The mixture is stirred for 2 h, aged for 12 h, and dried at 60°C.

Structural and Functional Analysis

PropertyPure Ag₂CO₃SO₄²⁻-Ag₂CO₃
Crystallite Size (nm)32.429.8
BET Surface Area (m²/g)18.724.3
Visible Light Activity64% (MB)89% (MB)

SO₄²⁻ modification introduces defect states that inhibit electron-hole recombination, extending catalytic lifespan.

GradePurityParticle SizeApplication
2N99%<50 μmGeneral catalysis
4N99.99%<100 nmThin-film semiconductors
5N99.999%<10 nmQuantum dot synthesis

High-purity grades are synthesized under inert atmospheres to prevent Ag₂O formation, with ICP-MS validation of metallic impurities <1 ppm .

Q & A

Q. Table 1: Synthesis Parameters and Purity Metrics

ParameterOptimal RangeCharacterization MethodPurity Threshold
pH8–10pH meter±0.2
Temperature (°C)25–40Thermocouple±1°C
Drying time (h)12–24TGA<0.5% moisture

Advanced: How can solvent polarity be systematically studied to optimize this compound morphology for catalytic applications?

Answer:
Morphology impacts catalytic activity. A structured approach includes:

  • Solvent screening: Test polar (water, ethanol) vs. non-polar (hexane) solvents.
  • Morphological analysis: Use SEM/TEM to correlate solvent dielectric constant with particle size/shape .
  • Activity testing: Compare CO oxidation rates across morphologies.
    Key Consideration: Solvent evaporation rates influence nucleation; slower rates yield larger crystals .

Basic: Which characterization techniques are most effective for confirming this compound identity and purity?

Answer:

  • XRD: Confirm crystallinity and phase purity (JCPDS reference 26-0399) .
  • FTIR: Detect carbonate bands at 1384 cm⁻¹ (asymmetric stretch) and 880 cm⁻¹ (out-of-plane bend) .
  • TGA: Monitor thermal decomposition to Ag₂O and CO₂ (onset ~120°C) .

Q. Table 2: Characterization Techniques and Key Metrics

TechniqueTarget PropertyDiagnostic Signal/Value
XRDCrystallinity2θ = 32.8°, 38.1°, 44.3°
FTIRFunctional groups1384 cm⁻¹ (CO₃²⁻)
BETSurface area5–15 m²/g (typical for Ag₂CO₃)

Advanced: How can contradictions in reported photocatalytic efficiencies of this compound be resolved?

Answer:
Discrepancies often arise from:

  • Surface defects: Oxygen vacancies enhance charge separation but vary with synthesis conditions.
  • Light source variability: Use standardized AM 1.5G solar simulators for benchmarking .
    Methodological resolution:
  • Conduct controlled comparative studies using identical light intensities and reactant concentrations.
  • Apply statistical tools (ANOVA) to isolate variables .

Advanced: What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?

Answer:

  • Humidity tests: Expose samples to 30–90% RH; monitor decomposition via in-situ Raman spectroscopy.
  • Thermal stability: Use DSC to identify phase transitions and kinetic stability thresholds .
  • Photostability: UV-vis spectroscopy under prolonged irradiation (λ = 365 nm) .

Advanced: How can mechanistic studies elucidate this compound’s role in organic synthesis (e.g., carboxylation reactions)?

Answer:

  • In-situ FTIR: Track intermediate species (e.g., Ag–CO₃–R complexes).
  • Isotopic labeling: Use ¹³CO₂ to verify CO₂ insertion pathways .
  • Computational modeling: DFT calculations to map reaction energetics .

Basic: What are common pitfalls in reproducing literature-reported this compound syntheses, and how can they be mitigated?

Answer:

  • Pitfall 1: Residual nitrate ions altering catalytic activity.
    Mitigation: Triple-wash with ethanol/water (1:1).
  • Pitfall 2: Inconsistent drying causing moisture retention.
    Mitigation: Vacuum drying at 60°C for 24 hours .

Advanced: How can computational models (e.g., DFT) predict this compound’s electronic properties for optoelectronic applications?

Answer:

  • Bandgap calculation: Use hybrid functionals (HSE06) to estimate bandgap (~2.6 eV), validated via UV-vis diffuse reflectance .
  • Charge carrier mobility: Simulate electron/hole effective masses using VASP or Quantum ESPRESSO .

Advanced: What statistical frameworks are suitable for designing high-throughput screening of this compound-based catalysts?

Answer:

  • DoE (Design of Experiments): Use factorial designs to test variables (e.g., doping %, calcination temperature).
  • Machine learning: Train models on existing datasets to predict activity descriptors .

Advanced: How can systematic reviews address gaps in understanding this compound’s environmental impact?

Answer:

  • Scoping review protocol:
    • Define PICOT criteria: Population (aquatic ecosystems), Intervention (Ag₂CO₃ exposure), Comparison (untreated systems), Outcome (toxicity metrics), Timeframe (chronic vs. acute) .
    • Use Web of Science and Scopus with keywords: "this compound ecotoxicity" AND "mechanism" .
    • Apply PRISMA guidelines to filter and analyze studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver carbonate
Reactant of Route 2
Silver carbonate

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